molecular formula C12H13N3O2S B243269 2,4-Dimethoxybenzaldehyde 1,3-thiazol-2-ylhydrazone

2,4-Dimethoxybenzaldehyde 1,3-thiazol-2-ylhydrazone

Cat. No. B243269
M. Wt: 263.32 g/mol
InChI Key: RJBOLDIXWUMGRK-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethoxybenzaldehyde 1,3-thiazol-2-ylhydrazone, also known as DMTH, is a chemical compound that has attracted significant attention in recent years due to its potential applications in scientific research. DMTH is a thiosemicarbazone derivative that has been shown to possess potent anti-cancer properties and has been investigated for its potential use in cancer therapy.

Scientific Research Applications

2,4-Dimethoxybenzaldehyde 1,3-thiazol-2-ylhydrazone has been investigated for its potential use in cancer therapy. Studies have shown that 2,4-Dimethoxybenzaldehyde 1,3-thiazol-2-ylhydrazone possesses potent anti-cancer properties and can induce apoptosis in cancer cells. 2,4-Dimethoxybenzaldehyde 1,3-thiazol-2-ylhydrazone has been shown to be effective against a variety of cancer types, including breast cancer, lung cancer, and leukemia.

Mechanism of Action

2,4-Dimethoxybenzaldehyde 1,3-thiazol-2-ylhydrazone exerts its anti-cancer effects by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. By inhibiting ribonucleotide reductase, 2,4-Dimethoxybenzaldehyde 1,3-thiazol-2-ylhydrazone prevents cancer cells from replicating and dividing, ultimately leading to their death.
Biochemical and Physiological Effects:
2,4-Dimethoxybenzaldehyde 1,3-thiazol-2-ylhydrazone has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, 2,4-Dimethoxybenzaldehyde 1,3-thiazol-2-ylhydrazone has been shown to possess anti-inflammatory and antioxidant properties. 2,4-Dimethoxybenzaldehyde 1,3-thiazol-2-ylhydrazone has also been shown to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of 2,4-Dimethoxybenzaldehyde 1,3-thiazol-2-ylhydrazone is its relatively simple synthesis method, which makes it easy to produce in large quantities. 2,4-Dimethoxybenzaldehyde 1,3-thiazol-2-ylhydrazone is also relatively stable and can be stored for extended periods of time. However, 2,4-Dimethoxybenzaldehyde 1,3-thiazol-2-ylhydrazone is not without its limitations. One limitation is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 2,4-Dimethoxybenzaldehyde 1,3-thiazol-2-ylhydrazone. One area of interest is the development of novel 2,4-Dimethoxybenzaldehyde 1,3-thiazol-2-ylhydrazone derivatives with improved anti-cancer properties. Another area of interest is the investigation of the potential use of 2,4-Dimethoxybenzaldehyde 1,3-thiazol-2-ylhydrazone in combination with other anti-cancer drugs to enhance their efficacy. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2,4-Dimethoxybenzaldehyde 1,3-thiazol-2-ylhydrazone and its potential applications in other areas of scientific research.

Synthesis Methods

2,4-Dimethoxybenzaldehyde 1,3-thiazol-2-ylhydrazone can be synthesized by the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with 2-bromoacetic acid to yield 2,4-Dimethoxybenzaldehyde 1,3-thiazol-2-ylhydrazone. The synthesis of 2,4-Dimethoxybenzaldehyde 1,3-thiazol-2-ylhydrazone is relatively simple and can be carried out using standard laboratory techniques.

properties

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-1,3-thiazol-2-amine

InChI

InChI=1S/C12H13N3O2S/c1-16-10-4-3-9(11(7-10)17-2)8-14-15-12-13-5-6-18-12/h3-8H,1-2H3,(H,13,15)/b14-8-

InChI Key

RJBOLDIXWUMGRK-ZSOIEALJSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N\NC2=NC=CS2)OC

SMILES

COC1=CC(=C(C=C1)C=NNC2=NC=CS2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC2=NC=CS2)OC

Origin of Product

United States

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